molecular formula C24H24N4O3S2 B14964449 N-(2,5-dimethylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

N-(2,5-dimethylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B14964449
M. Wt: 480.6 g/mol
InChI Key: PXFUFXOTCJTXHX-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core fused with a dihydrothiazolo ring system. Key structural elements include:

  • Ethylthio group at position 2.
  • p-Tolyl substituent at position 4.
  • Acetamide moiety linked to a 2,5-dimethylphenyl group.

The acetamide linkage introduces hydrogen-bonding capacity, critical for target interactions.

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H24N4O3S2/c1-5-32-23-26-21-20(33-23)22(30)28(17-10-7-14(2)8-11-17)24(31)27(21)13-19(29)25-18-12-15(3)6-9-16(18)4/h6-12H,5,13H2,1-4H3,(H,25,29)

InChI Key

PXFUFXOTCJTXHX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs from the Journal of Applied Pharmaceutical Science (2019), focusing on structural variations, synthetic yields, and spectroscopic features.

Structural Differences and Implications

Core Structure: The target compound’s thiazolo[4,5-d]pyrimidine core distinguishes it from the dihydropyrimidinone scaffolds of analogs . The fused thiazole ring introduces conformational rigidity, which may improve target selectivity compared to the flexible dihydropyrimidinone analogs.

Substituent Variations: Ethylthio vs. Methylthio: The ethylthio group in the target compound increases steric bulk and lipophilicity compared to the methylthio groups in analogs. This could enhance membrane permeability but reduce solubility. p-Tolyl vs. Simple Aryl Groups: The p-tolyl substituent (methyl-substituted phenyl) in the target compound may improve metabolic stability over the unsubstituted benzyl or phenoxy-phenyl groups in analogs . Acetamide Linkage: The 2,5-dimethylphenyl group on the acetamide moiety likely enhances π-π stacking interactions compared to the benzyl or phenoxy-phenyl groups in analogs .

Spectroscopic Distinctions

  • 1H NMR: The target compound’s thiazolo-pyrimidine core would produce distinct aromatic proton signals compared to the dihydropyrimidinone analogs. For example, the CH-5 proton in analogs appears as a singlet near 6.0 ppm , whereas the fused thiazole ring in the target compound may shift this signal downfield due to increased electron withdrawal. The ethylthio group (SCH2CH3) would introduce a triplet or quartet near 1.3–1.5 ppm (CH3) and 2.5–3.0 ppm (SCH2), absent in analogs with methylthio groups .

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